

1-Methyl-2-nitro-1H-indole CAS number and structure

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Compound of Interest

Compound Name: 1-Methyl-2-nitro-1H-indole

Cat. No.: B15071315

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Technical Guide: 1-Methyl-2-nitro-1H-indole

Disclaimer: Direct experimental data for **1-Methyl-2-nitro-1H-indole**, including its CAS number, is not readily available in public databases. This guide has been constructed by leveraging data from closely related and well-documented isomers, primarily 1-methyl-5-nitro-1H-indole and 3-methyl-2-nitro-1H-indole, to provide a comprehensive technical overview for research and drug development professionals.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals. The introduction of a nitro group to the indole ring significantly influences its chemical reactivity and potential as a pharmacophore, making nitroindoles valuable intermediates in organic synthesis and medicinal chemistry. This guide focuses on the specific isomer **1-Methyl-2-nitro-1H-indole**, providing a detailed summary of its anticipated chemical properties, structure, and synthetic approaches based on analogous compounds.

Chemical Structure and Identification

While a specific CAS number for **1-Methyl-2-nitro-1H-indole** has not been identified, its structure can be confidently proposed based on IUPAC nomenclature.

Proposed Structure:

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **1-Methyl-2-nitro-1H-indole** and its closely related, experimentally characterized isomers. This comparative data is invaluable for predicting the behavior and characteristics of the target compound.

Property	1-Methyl-2-nitro- 1H-indole (Predicted)	1-Methyl-5-nitro- 1H-indole	3-Methyl-2-nitro- 1H-indole
CAS Number	Not Available	29906-67-0[1]	19869-26-2[2]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	C ₉ H ₈ N ₂ O ₂ [1]	C ₉ H ₈ N ₂ O ₂ [2]
Molecular Weight	176.17 g/mol	176.17 g/mol [1]	176.175 g/mol [2]
Melting Point	Not Available	167 °C[3][4]	139-140 °C[2]
Boiling Point	Not Available	339.2±15.0 °C (Predicted)[3][4]	Not Available[2]
Appearance	Not Available	Light yellow solid[4]	Not Available
Solubility	Not Available	Chloroform (Slightly), DMSO (Slightly)[4]	Not Available
¹ H NMR	Not Available	A solution of a 1-methyl-5-nitro-1H-indole (2) (5.87 mmol) is treated according to protocol A. Yield 96 %; brown solid. R f=0.44 (eluent MeOH/DCM 1 : 3) 0.44; Mp 87 °C; ¹ H NMR (600 MHz, [D ₆]DMSO): δ=7.09 (dd, J=9.2, 5.8 Hz, 2H), 6.68 (s, 1H), 6.54 (d, J=4.5 Hz, 1H), 6.10 (d, J=2.9 Hz, 1H), 4.45 (bs, 2H), 3.66 (s, 3H) ppm.[5]	Not Available
¹³ C NMR	Not Available	¹³ C NMR (151 MHz, [D ₆]DMSO): δ=211.30, 141.55, 130.56, 129.22,	Not Available

111.82, 109.77,
103.59, 98.77, 32.65
ppm.[\[5\]](#)

Experimental Protocols

The synthesis of nitroindoles can be achieved through various established methods. Below are detailed protocols for the synthesis of related isomers, which can be adapted for the synthesis of **1-Methyl-2-nitro-1H-indole**.

Synthesis of 1-Methyl-5-nitro-1H-indole via N-Alkylation

This protocol details the methylation of 5-nitroindole.

Materials:

- 5-nitroindole
- Potassium carbonate
- N,N-dimethylformamide (DMF)
- Dimethyl carbonate
- Water

Equipment:

- 500 mL three-necked flask
- Thermocouple
- Condenser
- Constant pressure dropping funnel
- Heating mantle

- Stirrer
- Filtration apparatus
- High vacuum drying oven

Procedure:

- To a 500 mL three-necked flask, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).[4]
- Heat the reaction mixture to reflux and maintain for 3 hours.[4]
- Monitor the reaction progress using HPLC or TLC (eluent: 30% ethyl acetate in heptane).[4]
- Once the conversion of 5-nitroindole is complete, cool the reaction mixture to 10 ± 5 °C.[4]
- Dilute the mixture with water (160 mL) to precipitate the product.[4]
- Continue stirring at room temperature for 2 hours.[4]
- Collect the solid product by filtration and wash with water (100 mL).[4]
- Dry the product under high vacuum at 60-65 °C for 24 hours to yield 1-methyl-5-nitroindole as a yellow solid (Expected yield: ~97%).[4]

Fischer Indole Synthesis of Nitroindoles

The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions.[6] This can be adapted for nitro-substituted indoles.

General Procedure:

- React the desired (nitro-substituted) phenylhydrazine with an appropriate aldehyde or ketone to form a phenylhydrazone.

- The resulting phenylhydrazone is then treated with an acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂) and heated.[6]
- The reaction proceeds via an ene-hydrazine intermediate, followed by a[4][4]-sigmatropic rearrangement.
- Subsequent cyclization and elimination of ammonia yield the aromatic indole.[6]

Example Application for a Nitroindole:

- o,p-Nitrophenylhydrazines can be reacted with 2-methylcyclohexanone in refluxing acetic acid to produce nitroindolenines.[7]

Reactivity and Applications in Drug Development

The electron-withdrawing nature of the nitro group at the C2 position is expected to significantly influence the reactivity of the indole ring, making the C3 position susceptible to nucleophilic attack. This is in contrast to the typical electrophilic substitution reactions seen in electron-rich indoles.

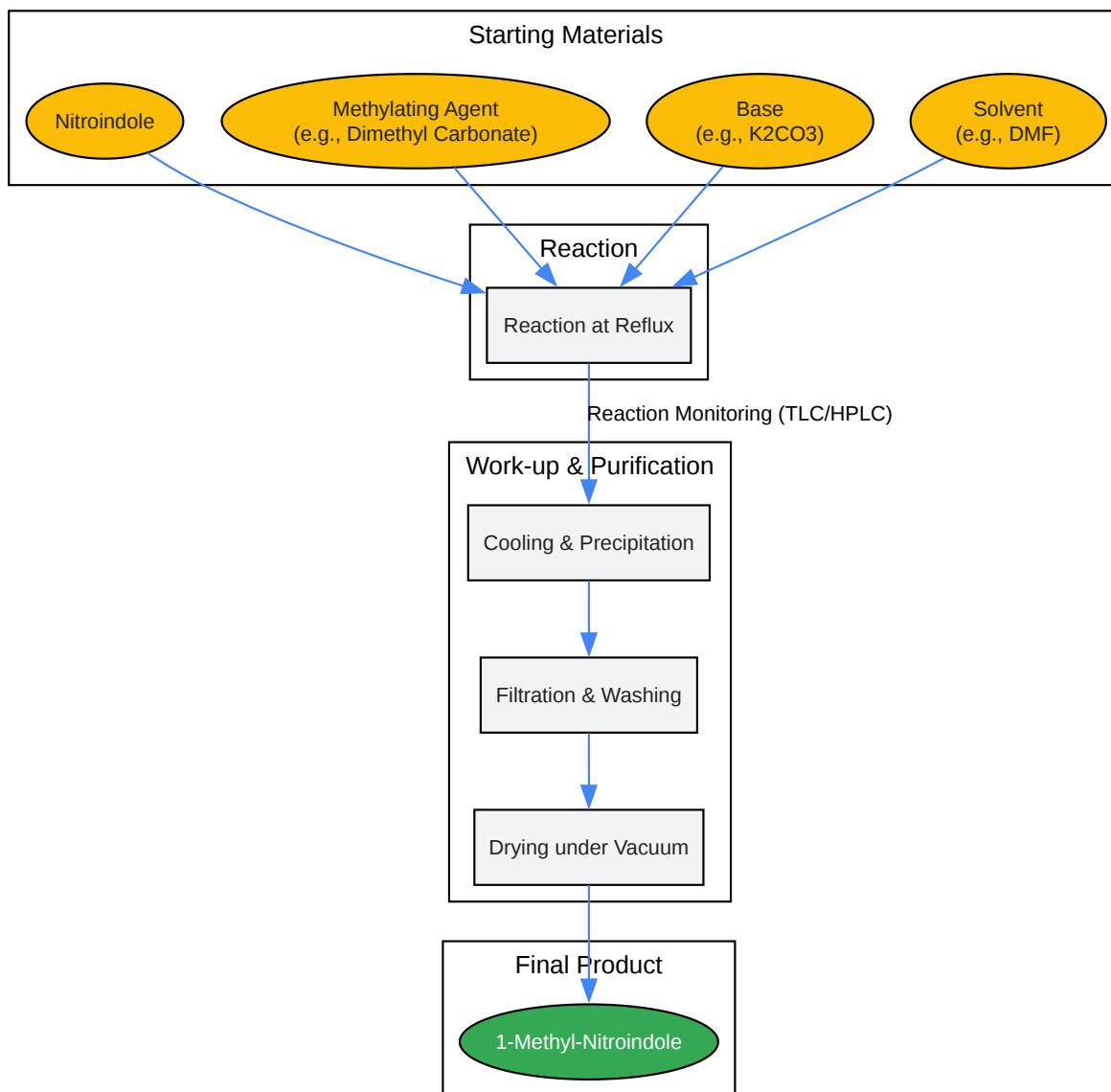
Nitroindoles are crucial intermediates in the synthesis of various pharmaceutical compounds. They can be readily reduced to the corresponding aminoindoles, which are precursors to a wide range of biologically active molecules. For instance, 1-Methyl-5-nitro-1H-indole is a reagent in the synthesis of the antiasthma drug, Zafirlukast.[4] The diverse reactivity of the nitroindole scaffold allows for the generation of complex molecular architectures with potential applications in oncology, neurology, and infectious diseases.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a methylated nitroindole, based on the N-alkylation of a nitroindole precursor.

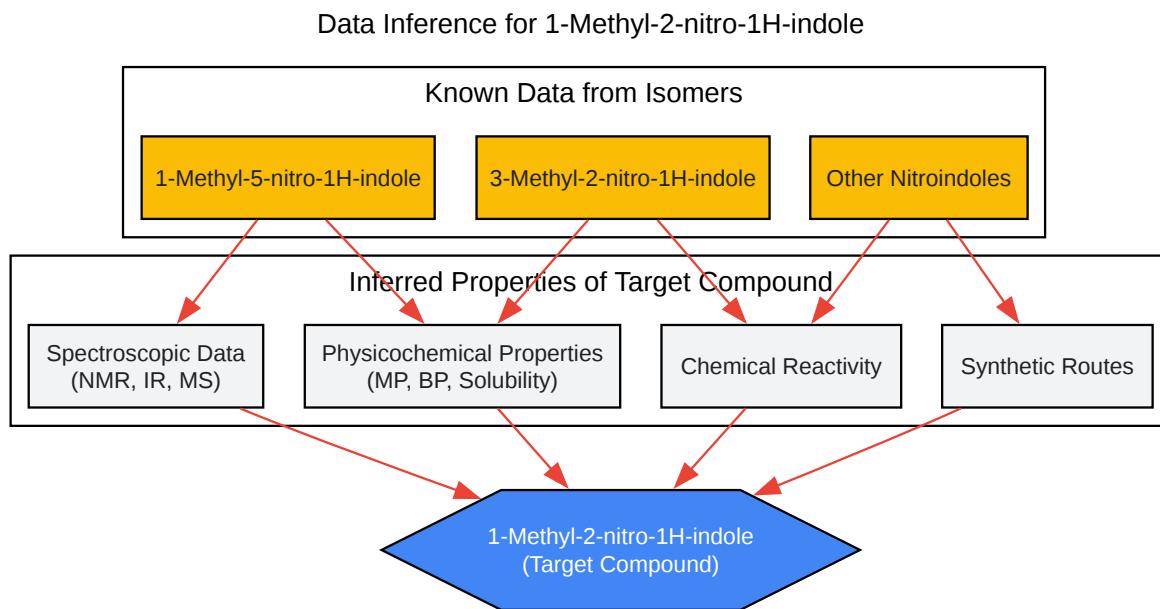
General Synthetic Workflow for 1-Methyl-Nitroindoles

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Caption: General Synthetic Workflow for 1-Methyl-Nitroindoles.

Logical Relationship of Data Inference

This diagram illustrates the logical approach of using data from known isomers to infer the properties of the target compound, **1-Methyl-2-nitro-1H-indole**.



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